molecular formula C13H14N2O3 B13510519 tert-butyl 7-formyl-1H-indazole-1-carboxylate

tert-butyl 7-formyl-1H-indazole-1-carboxylate

Cat. No.: B13510519
M. Wt: 246.26 g/mol
InChI Key: VLKRVOCKVZNKRP-UHFFFAOYSA-N
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Description

tert-Butyl 7-formyl-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a tert-butyl ester group, a formyl group, and an indazole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-formyl-1H-indazole-1-carboxylate typically involves the formation of the indazole core followed by functional group modifications. One common method includes the cyclization of ortho-substituted hydrazines with aldehydes or ketones. The reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-formyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 7-formyl-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex indazole derivatives.

Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. This compound can be modified to create compounds that target specific biological pathways .

Medicine: Indazole derivatives, including those synthesized from this compound, are investigated for their therapeutic potential. They have shown promise in the treatment of cancer, inflammation, and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-1H-indazole-1-carboxylate and its derivatives depends on the specific biological target. Generally, indazole derivatives interact with enzymes, receptors, or other proteins, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its target .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 7-formyl-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the formyl and tert-butyl ester groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

tert-butyl 7-formylindazole-1-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-9(7-14-15)5-4-6-10(11)8-16/h4-8H,1-3H3

InChI Key

VLKRVOCKVZNKRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=C2C=O)C=N1

Origin of Product

United States

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